Triflusal-13C6
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Overview
Description
Triflusal-13C6 is a compound that is isotopically labeled with carbon-13. It is a derivative of Triflusal, a well-known platelet aggregation inhibitor. The labeling with carbon-13 makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Mechanism of Action
Target of Action
Triflusal-13C6, a derivative of salicylic acid, primarily targets cycloxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and vasoconstriction .
Mode of Action
This compound interacts with its target, COX-1, by irreversibly inhibiting it . This inhibition prevents the formation of thromboxane-B2 in platelets .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It inhibits the synthesis of thromboxane, thereby preventing platelet aggregation . Additionally, this compound spares the arachidonic acid metabolic pathway in endothelial cells, leading to the production of nitric oxide and an increase in the concentration of cyclic nucleotides . These changes result in the expansion of peripheral blood vessels .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its bioavailability. After oral administration, this compound is rapidly hydrolyzed to its principal metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) . The elimination of this compound is primarily renal, with more than 60% of the parent compound excreted in the urine within 48 hours of administration .
Result of Action
The action of this compound leads to molecular and cellular effects that contribute to its therapeutic efficacy. It inhibits platelet aggregation, which is crucial in preventing thromboembolic disorders . Moreover, this compound has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, health status, and concomitant medications can also influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Triflusal-13C6, like its parent compound Triflusal, is known to interact with various enzymes and proteins within the body . It primarily acts as a platelet aggregation inhibitor, preventing the formation of blood clots . This is achieved through its interaction with the enzyme cyclooxygenase (COX), where it inhibits the synthesis of thromboxane A2, a potent promoter of platelet aggregation .
Cellular Effects
The effects of this compound at the cellular level are largely due to its role as a platelet aggregation inhibitor . By inhibiting the aggregation of platelets, this compound can influence various cellular processes. For instance, it can affect cell signaling pathways related to inflammation and coagulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level . As a COX-1 inhibitor, this compound prevents the synthesis of thromboxane A2, thereby inhibiting platelet aggregation . Additionally, this compound is known to inhibit the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .
Temporal Effects in Laboratory Settings
It is known that this compound is absorbed primarily in the small intestines and its bioavailability in humans ranges from 83% to 100%
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . In a study involving rats, a correlation between the effect of Triflusal, the number of microthrombi, and the size of the infarcted area was demonstrated . The pathogenetic role of the microthrombi in the evolution of cerebral infarction as well as the effect of Triflusal in different dosages on the number of microthrombi could be clearly assessed by quantitative morphometry .
Metabolic Pathways
It is known that this compound, like Triflusal, is metabolized in the liver, forming its main metabolite 2-hydroxy-4-trifluoro-methylbenzoic acid (HTB)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triflusal-13C6 involves the incorporation of carbon-13 into the molecular structure of Triflusal. This is typically achieved through the use of carbon-13 labeled reagents in the synthesis process. The reaction conditions often involve standard organic synthesis techniques such as esterification and acylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and stringent quality control measures to ensure the isotopic purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Triflusal-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This can result in the formation of alcohols.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents such as methyl iodide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Triflusal-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in tracing metabolic processes in cells and organisms.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Triflusal: The parent compound, which is not isotopically labeled.
Triflusal-d3: Another isotopically labeled variant, but with deuterium instead of carbon-13.
Uniqueness
Triflusal-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling allows for more precise tracking and analysis of the compound in various biological and chemical processes.
Properties
IUPAC Name |
2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWVZGDJPAKBDE-BOCFXHSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.